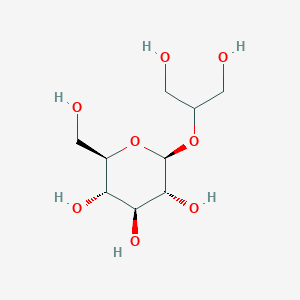
(S)-Carisbamate-13C,15N,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Carisbamate-13C,15N,d2, also known as S-Carisbamate or (S)-Carisbamate-13C,15N,d2, is an important molecule used in scientific research. It is an isotopically labeled carisbamate, an analogue of the neurotransmitter GABA, which is used to study the effects of GABA on the body. This molecule has been used in a variety of research applications, including drug discovery and development, pharmacology, and neuroscience. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
(S)-Carisbamate-13C,15N,d2 has been used in a variety of scientific research applications. It has been used in drug discovery and development, as it can be used to study the effects of GABA on the body. It has also been used in pharmacology and neuroscience research, as it can be used to study the effects of drugs on the body. Additionally, it has been used in metabolomics and proteomics research, as it can be used to study the effects of metabolites and proteins on the body.
Mécanisme D'action
(S)-Carisbamate-13C,15N,d2 acts as an agonist at GABA receptors, binding to them and activating them. This activation of GABA receptors leads to a variety of biochemical and physiological effects, including the inhibition of neuronal excitability, the reduction of anxiety and stress, and the promotion of relaxation.
Biochemical and Physiological Effects
(S)-Carisbamate-13C,15N,d2 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit neuronal excitability, reduce anxiety and stress, and promote relaxation. It has also been found to have anticonvulsant and antianxiety effects, as well as neuroprotective and neuroregenerative effects. Additionally, it has been found to have antidepressant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-Carisbamate-13C,15N,d2 has a number of advantages and limitations for lab experiments. One advantage is that it is easily synthesized, making it a convenient choice for research. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it has a number of limitations, such as its low solubility in water and its short half-life. Additionally, it is not very stable and can degrade quickly.
Orientations Futures
There are a number of potential future directions for (S)-Carisbamate-13C,15N,d2 research. One potential direction is to further study its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to improve its synthesis method, as well as its stability and solubility. Additionally, further research could be done to explore its potential use in drug discovery and development, as well as its potential use in metabolomics and proteomics research. Finally, further research could be done to explore its potential use in other areas, such as neurology and psychiatry.
Méthodes De Synthèse
(S)-Carisbamate-13C,15N,d2 is synthesized through a two-step process. First, the carisbamate molecule is synthesized from the starting material, gamma-aminobutyric acid (GABA). A reaction between GABA and formaldehyde is then carried out in the presence of a base to form the carisbamate molecule. The second step involves the labeling of the carisbamate molecule with 13C and 15N isotopes. This is achieved through a reaction between the carisbamate molecule and the isotopes in the presence of a catalyst.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Carisbamate-13C,15N,d2 can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "13C-labeled urea", "15N-labeled methyl isocyanate", "Deuterated alcohol", "Catalysts and reagents" ], "Reaction": [ "The first step involves the reaction of 13C-labeled urea with a deuterated alcohol in the presence of a catalyst to form a carbamate intermediate.", "The carbamate intermediate is then reacted with 15N-labeled methyl isocyanate in the presence of a catalyst to form (S)-Carisbamate-13C,15N,d2.", "The final product can be purified using various techniques such as chromatography and recrystallization." ] } | |
Numéro CAS |
1246817-83-3 |
Formule moléculaire |
C₈¹³CH₈D₂Cl¹⁵NO₃ |
Poids moléculaire |
219.63 |
Synonymes |
(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-13C,15N,d2; JNJ 10234094-13C,15N,d2; RWJ 333369-13C,15N,d2; YKP 509-13C,15N,d2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)



